molecular formula C11H11NO3 B12098914 (E)-Ethyl 2-oxo-4-(pyridin-4-YL)but-3-enoate

(E)-Ethyl 2-oxo-4-(pyridin-4-YL)but-3-enoate

Cat. No.: B12098914
M. Wt: 205.21 g/mol
InChI Key: GXGHFPQMESFCKG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate is an organic compound with the molecular formula C11H11NO3 It is a derivative of butenoic acid and contains a pyridine ring, which is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate typically involves the condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate
  • Ethyl 2-oxo-4-(pyridin-2-yl)but-3-enoate
  • Methyl 2-oxo-4-(pyridin-4-yl)but-3-enoate

Uniqueness

(E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The position of the pyridine ring and the (E)-configuration contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl (E)-2-oxo-4-pyridin-4-ylbut-3-enoate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10(13)4-3-9-5-7-12-8-6-9/h3-8H,2H2,1H3/b4-3+

InChI Key

GXGHFPQMESFCKG-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)C(=O)/C=C/C1=CC=NC=C1

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.